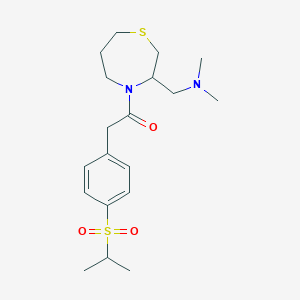

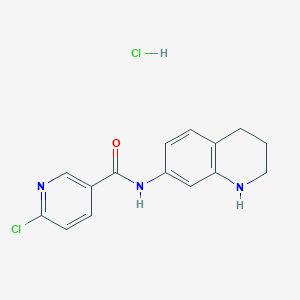

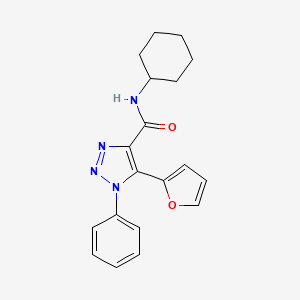

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Efficient Synthesis Techniques

Microwave-mediated Synthesis of Heterocycles : The efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles demonstrates the utility of enaminosulfones as versatile building blocks. This method facilitates the construction of novel pyrazolo[1,5-a]pyrimidine, [1,2,4]-triazolo[1,5-a]pyramidine derivatives, and other heterocycles pendent to benzothiazole and benzimidazole ring systems (Darweesh et al., 2016).

Medicinal Chemistry Applications

Antimicrobial and Anticancer Compounds : The synthesis and evaluation of new oxadiazoles derived from phenylpropionohydrazides, including compounds with dimethylamino groups, have shown significant antimicrobial and anticancer activity. This highlights the potential of such compounds in developing therapeutic agents (Fuloria et al., 2009).

Enantioselective Reduction for Antidepressant Intermediates : The mutant of a carbonyl reductase catalyzed the reduction of dimethylamino-containing compounds to produce chiral γ-amino alcohols, important intermediates for synthesizing antidepressants. This showcases the application of biocatalysis in producing enantiomerically pure compounds for pharmaceutical use (Zhang et al., 2015).

Material Science and Chemistry

Generation of Structurally Diverse Libraries : The use of dimethylamino-containing compounds as starting materials for generating a diverse library of compounds through alkylation and ring closure reactions. This research illustrates the utility of such compounds in exploring chemical space for new materials and chemical entities (Roman, 2013).

Novel Synthetic Routes

Synthesis of Bis-enaminones : Demonstrating the versatility of dimethylamino-containing compounds, a study reported the synthesis of novel bis-enaminones through a facile Michael addition-elimination reaction. This synthetic route offers a new approach to crafting compounds with potential pharmaceutical applications (Devi et al., 2011).

Properties

IUPAC Name |

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3S2/c1-15(2)26(23,24)18-8-6-16(7-9-18)12-19(22)21-10-5-11-25-14-17(21)13-20(3)4/h6-9,15,17H,5,10-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDZIOJUXAWGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCSCC2CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2766782.png)

![4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate](/img/structure/B2766784.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766786.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)